molecular formula C19H22N4O3S2 B2575929 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine CAS No. 1170387-87-7

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine

Cat. No.: B2575929
CAS No.: 1170387-87-7
M. Wt: 418.53
InChI Key: ZMSCFDVSDWLVMW-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, which are then coupled with the piperazine ring. Common reagents used in these reactions include sulfonyl chlorides, thiazole derivatives, and piperazine. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or thiazole moieties using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides, amines; in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The sulfonyl and thiazole groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid: Similar structure but with a piperidine ring instead of piperazine.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains an indole moiety and is used in different applications.

Uniqueness

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both oxazole and thiazole rings, along with the sulfonyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

3,5-dimethyl-4-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-14-19(15(2)26-21-14)28(24,25)23-10-8-22(9-11-23)12-18-20-17(13-27-18)16-6-4-3-5-7-16/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSCFDVSDWLVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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